2,4-dihydroxybutanamide
Description
Properties
CAS No. |
17370-17-1 |
|---|---|
Molecular Formula |
C4H9NO3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
2,4-dihydroxybutanamide |
InChI |
InChI=1S/C4H9NO3/c5-4(8)3(7)1-2-6/h3,6-7H,1-2H2,(H2,5,8) |
InChI Key |
FVLOHZJVLFKDNU-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(C(=O)N)O |
Purity |
95 |
Origin of Product |
United States |
Chemical Synthesis Methodologies of 2,4 Dihydroxybutanamide and Its Stereoisomers
Chemoenzymatic Approaches to Diastereoselective and Enantioselective Synthesis
Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions to produce enantiomerically pure compounds. rsc.orgresearchgate.net This approach is particularly valuable for creating chiral molecules like the stereoisomers of 2,4-dihydroxybutanamide. Enzymes, operating under mild conditions, can distinguish between enantiomers or prochiral centers, a task that is often challenging for traditional chemical catalysts.
Lipases are a class of enzymes widely used in organic synthesis for their ability to catalyze enantioselective reactions, such as esterification and hydrolysis. nih.govnih.govsemanticscholar.org In the context of this compound synthesis, lipases are instrumental in the kinetic resolution of racemic intermediates, providing access to enantiomerically enriched precursors.
For instance, the kinetic resolution of racemic hydroxybutanamide derivatives can be achieved using lipase (B570770) catalysis. One study demonstrated the lipase-catalyzed kinetic resolution of N,N-dialkyl-3-benzyloxymethyl-4-hydroxybutanamide. researchgate.net This reaction selectively acetylated one enantiomer, allowing for the separation of the chiral acetate (B1210297) from the unreacted alcohol. Such resolved precursors are valuable building blocks that can be further elaborated to yield specific stereoisomers of this compound. The choice of lipase and reaction conditions is critical for achieving high enantioselectivity. mdpi.com For example, Candida antarctica Lipase B (CALB) is frequently used for the transesterification of chiral alcohols, yielding precursors for various pharmaceuticals with high enantiomeric excess. mdpi.com
Table 1: Examples of Lipase-Catalyzed Resolutions for Chiral Building Blocks
| Enzyme | Reaction Type | Substrate Type | Product Type | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Kinetic Resolution (Transesterification) | Racemic Chlorohydrins | (R)-Chlorohydrin | 92-97% mdpi.com |
| Candida rugosa Lipase (CRL) | Kinetic Resolution (Hydrolysis) | Racemic Acetoxyphenyl Dihydropyridinones | Optically Active Dihydropyridinones | 94-99% rsc.orgresearchgate.net |
| Generic Lipase | Kinetic Resolution (Acylation) | Racemic N,N-dialkyl-4-hydroxybutanamide | Chiral Acetate and Unreacted Alcohol | Data not specified researchgate.net |
Total Synthesis Strategies from Defined Precursor Molecules
Total synthesis provides a pathway to this compound from simple, well-defined starting materials. These strategies offer versatility and allow for the production of various analogs by modifying the synthetic route.
A logical synthetic route to this compound can start from but-3-enoic acid. The first key transformation is the dihydroxylation of the alkene to introduce the two hydroxyl groups, yielding 3,4-dihydroxybutanoic acid. While direct synthesis from but-3-enoic acid is a standard chemical transformation, other methods have been developed to produce the key 3,4-dihydroxybutanoic acid intermediate. For example, a process has been described for preparing 3,4-dihydroxybutanoic acid from a glucose source using an alkali metal hydroxide (B78521) and hydrogen peroxide. google.com This intermediate is pivotal as it contains the required carbon skeleton and hydroxyl functionalities. Subsequent steps would involve the selective oxidation of the C2-position or other manipulations to introduce the second hydroxyl group at the C2 position, followed by amidation to yield the final product. The stereochemistry of the dihydroxylation step can be controlled using chiral reagents to produce specific stereoisomers of the dihydroxy acid precursor.
A common and efficient strategy in the synthesis of hydroxy amides involves the amidation of a lactone intermediate. researchgate.net 3,4-Dihydroxybutanoic acid can be cyclized to form 3,4-dihydroxybutanoic acid-γ-lactone (also known as γ-butyrolactone-β,γ-diol). google.com This lactone is a stable intermediate that can be readily converted to the desired amide.
The amidation is typically achieved by reacting the lactone with ammonia (B1221849) or a primary amine. This reaction opens the lactone ring to form the corresponding amide. For the synthesis of the parent this compound, reaction with ammonia would be employed. This method is versatile, as the use of different amines allows for the synthesis of a wide range of N-substituted this compound derivatives. The reaction is often facilitated by heating or by using coupling agents to promote the formation of the amide bond. researchgate.net Biocatalytic methods also exist for the synthesis of lactones, which can then serve as precursors in these chemical amidation steps. nih.gov
Synthesis of Specifically Substituted Dihydroxybutanamide Derivatives
The core this compound scaffold can be modified to create derivatives with specific biological activities. By adding various substituents to the amide nitrogen or other positions, chemists can fine-tune the molecule's properties to target specific biological processes, such as enzyme inhibition. nih.govnih.gov
Derivatives of butanamides, particularly those incorporating a hydroxamic acid moiety (N-hydroxybutanamide), have been synthesized and evaluated as potent enzyme inhibitors. nih.govresearchgate.net These compounds often target metalloenzymes, where the hydroxamic acid group can chelate the metal ion in the enzyme's active site.
A study focused on the synthesis of new N-hydroxybutanamide derivatives demonstrated their ability to inhibit matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and diseases like cancer. nih.gov In this work, N-substituted succinimide (B58015) rings were opened to create N-hydroxybutanediamide structures. One derivative, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide, showed significant inhibition of MMP-2, MMP-9, and MMP-14. nih.gov This highlights how the butanamide backbone can be incorporated into more complex structures to achieve targeted biological activity. While not direct 2,4-dihydroxy derivatives, these syntheses demonstrate the utility of the butanamide scaffold in designing enzyme inhibitors. mdpi.comsemanticscholar.org Similarly, other research has focused on synthesizing derivatives of 2,4-dihydroxyacetophenone as inhibitors for phosphodiesterase (PDE) enzymes. nih.gov
Table 2: Inhibitory Activity of Butanamide and Related Derivatives
| Compound Type | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-2, MMP-9, MMP-14 | 1–1.5 µM | nih.gov |
| Bis-Schiff bases of 2,4-dihydroxyacetophenone | Phosphodiesterase-1 (PDE-1) | 0.05 - 8.02 µM | nih.gov |
| Bis-Schiff bases of 2,4-dihydroxyacetophenone | Phosphodiesterase-3 (PDE-3) | 0.012 - 1.01 µM | nih.gov |
Molecular Structure and Conformation Studies
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural analysis of organic molecules like 2,4-dihydroxybutanamide. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and chemical environment.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic compounds in solution. rsc.org A full structural assignment of this compound is achieved through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
¹H NMR: A proton (¹H) NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For this compound, one would expect signals corresponding to the amide (-NH₂), the two hydroxyl (-OH) groups, and the protons on the four-carbon backbone (at C2, C3, and C4). The chemical shifts (δ) and splitting patterns (multiplicity) of these signals provide direct evidence of the molecular framework.
¹³C NMR: A carbon-13 (¹³C) NMR spectrum indicates the number of unique carbon environments. This compound would show four distinct signals, corresponding to the carbonyl carbon (C1), and the three carbons bearing hydroxyl or amino groups (C2, C3, C4).
2D NMR Techniques: To definitively connect the atoms, 2D NMR is employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.comsdsu.edu It would show correlations between the protons on C2 and C3, and between the protons on C3 and C4, confirming the carbon backbone sequence.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. nih.gov This allows for the unambiguous assignment of which protons are bonded to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. sdsu.eduscience.gov For instance, it would show a correlation from the proton on C2 to the carbonyl carbon (C1), definitively establishing the connectivity around the amide group.
The collective data from these experiments allow for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of this compound.
Table 1: Predicted ¹H and ¹³C NMR Data Interpretation for this compound
| Atom Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Key 2D NMR Correlations (Predicted) |
|---|---|---|---|
| C1 (-C=O) | N/A | ~175 ppm | HMBC: Correlations to H on C2 |
| C2 (-CH) | Multiplet | ~55-60 ppm | COSY: Correlation to H on C3; HSQC: Correlation to C2 |
| C3 (-CH) | Multiplet | ~65-70 ppm | COSY: Correlations to H on C2 and C4; HSQC: Correlation to C3 |
| C4 (-CH₂) | Multiplet | ~60-65 ppm | COSY: Correlation to H on C3; HSQC: Correlation to C4 |
| -NH₂ | Broad Singlet | N/A | HMBC: Correlations to C1, C2 |
| -OH | Broad Singlets | N/A | N/A |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. libretexts.org When this compound is analyzed, the molecular ion (M⁺•) peak would confirm its molecular formula (C₄H₉NO₃).
The molecule is energetically unstable in the mass spectrometer and breaks apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is predictable and serves as a molecular fingerprint. For this compound, characteristic fragmentation would likely involve:
Loss of Water (H₂O): Dehydration from the hydroxyl groups is a common fragmentation pathway for alcohols, leading to a peak at [M-18]⁺.
Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the functional groups (hydroxyl, amide) is typical. libretexts.org For example, cleavage between C2 and C3 could occur.
Amide Fragmentation: The amide bond can cleave, often resulting in a characteristic peak corresponding to the [CONH₂]⁺ fragment (m/z 44).
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Predicted) | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 119 | [C₄H₉NO₃]⁺• | Molecular Ion (M⁺•) |
| 101 | [M - H₂O]⁺• | Loss of a water molecule |
| 74 | [CH(OH)CONH₂]⁺ | Cleavage between C2 and C3 |
| 45 | [CH₂(OH)]⁺ | Cleavage between C3 and C4 |
| 44 | [CONH₂]⁺ | Cleavage of the C1-C2 bond |
Stereochemical Analysis and Enantiomeric Purity Determination
This compound contains a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images called enantiomers (R and S forms). The specific three-dimensional arrangement of atoms (stereochemistry) can significantly impact its biological properties. Therefore, it is crucial to analyze the stereochemistry and determine the enantiomeric purity of a sample.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating enantiomers. nih.govdoi.org CSPs are designed with a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated. unife.it Polysaccharide-based and cyclodextrin-based columns are widely used for this purpose. nih.gov By comparing the retention time of the sample to that of a known standard, the specific enantiomer can be identified and its purity quantified.
Another approach involves the use of NMR spectroscopy with chiral solvating agents (CSAs). These agents form transient diastereomeric complexes with each enantiomer, which results in distinct NMR spectra, allowing for their differentiation and quantification.
Theoretical and Computational Conformational Analysis
While spectroscopic methods reveal the connectivity and stereochemistry, they typically provide an average picture of the molecular structure in solution or the solid state. Theoretical and computational chemistry methods are employed to explore the full range of possible three-dimensional shapes, or conformations, that this compound can adopt and to determine their relative stabilities.
Due to the presence of multiple single bonds, the carbon backbone of this compound is flexible. The molecule's conformation is governed by a delicate balance of factors, including:
Torsional Strain: The energy associated with rotation around the C-C single bonds.
Steric Hindrance: Repulsive interactions between bulky groups.
Intramolecular Hydrogen Bonding: Attractive forces between the hydroxyl groups and the amide group, which can significantly stabilize certain conformations.
Computational methods like Density Functional Theory (DFT) or molecular mechanics are used to perform a conformational search, systematically rotating the bonds to map out the potential energy surface of the molecule. nih.gov These calculations can identify the lowest-energy (most stable) conformers and predict the geometric parameters (bond lengths, bond angles, dihedral angles) for each. This analysis is vital for understanding how the molecule's shape might influence its interactions with biological systems.
Mechanistic Biochemical and Enzymatic Interactions of 2,4 Dihydroxybutanamide Derivatives
Inhibition of Key Bacterial Enzymes (e.g., LpxC)
Uridine diphosphate-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC) is a zinc-dependent metalloenzyme that is essential for the biosynthesis of lipid A, a critical component of the outer membrane in virtually all Gram-negative bacteria. nih.govnih.govnih.gov The enzyme catalyzes the first irreversible step in this pathway, making it a prime target for the development of novel antibiotics. nih.govexcli.de Derivatives of 2,4-dihydroxybutanamide, as part of the broader hydroxamate class of compounds, have been extensively investigated as LpxC inhibitors. researchgate.net
The primary mechanism of action for hydroxamate-based LpxC inhibitors is the chelation of the catalytic zinc ion within the enzyme's active site. excli.de This high-affinity binding effectively blocks the enzyme's catalytic function. nih.gov The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against the purified enzyme and their minimum inhibitory concentration (MIC) against bacterial cells.
Potent LpxC inhibitors often exhibit IC₅₀ values in the low nanomolar range. frontiersin.org For instance, the well-documented hydroxamate inhibitor CHIR-090 demonstrates significant potency against LpxC from various Gram-negative pathogens. nih.govnih.gov Tetrahydropyran-based hydroxamates, which share the core functional group with this compound, have shown potent inhibition of P. aeruginosa LpxC with IC₅₀ values as low as 7.4 nM. nih.gov However, enzymatic potency does not always translate directly to cellular activity, as factors like bacterial cell wall penetration and efflux pump activity can significantly influence the MIC values. nih.gov For example, some diacetylene derivatives showed good activity against an efflux-deficient strain of E. coli but had poor activity against P. aeruginosa. nih.gov
Table 1: Inhibitory Activity of Representative Hydroxamate-Based LpxC Inhibitors
| Compound | Target Enzyme | IC₅₀ (nM) | Bacterial Strain | MIC (µM) |
| Tetrahydropyran Derivative 2 | P. aeruginosa LpxC | 7.4 | P. aeruginosa PAO1 | 50 |
| Biphenyl Derivative 11a | P. aeruginosa LpxC | <20 | P. aeruginosa (efflux mutant) | 25 |
| Ether Derivative 11b | P. aeruginosa LpxC | <20 | P. aeruginosa (efflux mutant) | 12.5 |
| CHIR-090 | P. aeruginosa LpxC | - | P. aeruginosa PAO1 | 1 |
Data compiled from multiple sources for illustrative purposes. nih.gov
The hydroxamate group is the critical "warhead" that binds to the catalytic zinc. excli.de Modifications often focus on the linker and the hydrophobic tail to optimize interactions with the enzyme's acyl-chain binding passage and improve pharmacokinetic properties. researchgate.net For example, in previous SAR studies on analogs of the inhibitor CHIR-090, compounds with small alkyne units in the threonyl hydroxamic acid series demonstrated broad and potent antibiotic activity. nih.govfrontiersin.org The introduction of a 2-arylbenzofuran as a hydrophobic moiety was found to yield excellent in vitro antimicrobial activity against a wide range of Gram-negative bacteria. frontiersin.org Furthermore, replacing a central phenyl ring with an isoxazole or triazole core in some methylsulfone hydroxamate series has been identified as a promising strategy. researchgate.net These modifications aim to enhance binding affinity and overcome challenges like bacterial efflux, which can reduce the effective concentration of the inhibitor within the cell. nih.gov
Modulation of Metalloprotease Activity (e.g., TACE/ADAM17)
Beyond their antibacterial potential, hydroxamic acid derivatives are well-known inhibitors of zinc-dependent metalloproteases in humans, including Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs). acs.orgnih.gov ADAM17, also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE), is a key enzyme responsible for shedding cell surface proteins, including the pro-inflammatory cytokine TNF-α. nih.govnih.gov Consequently, inhibitors based on the this compound scaffold have been developed to target these enzymes for therapeutic purposes in inflammatory diseases and cancer. nih.gov
The potency and selectivity of this compound derivatives are evaluated through enzymatic assays using purified enzymes. A notable example is the compound (2R, 3S)-2-([[4-(2-butynyloxy)phenyl]sulfonyl]amino)-N,3-dihydroxybutanamide, known as TMI-2, which is a potent TACE inhibitor with an IC₅₀ of 2 nM. nih.gov A critical aspect of developing these inhibitors is ensuring selectivity for the target enzyme (e.g., ADAM17) over other related metalloproteases, such as MMPs, to minimize off-target effects. mdpi.comresearchgate.net TMI-2 was found to be highly selective, exhibiting over 250-fold greater inhibition of TACE compared to MMP-1, -7, -9, -14, and the related ADAM10. nih.gov
In another study, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide demonstrated inhibitory activity against MMP-2, MMP-9, and MMP-14 with IC₅₀ values of approximately 1 to 1.5 µM, while showing weaker activity against MMP-3 (IC₅₀ ~10 µM). mdpi.com This highlights how structural modifications can tune the potency and selectivity profile of butanamide-based inhibitors.
Table 2: Selectivity Profile of this compound Derivatives Against Metalloproteases
| Compound | Target Enzyme | IC₅₀ | Selectivity |
| TMI-2 | TACE (ADAM17) | 2 nM | >250-fold vs. MMP-1, -7, -9, -14, ADAM10 |
| Iodoaniline Derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-2 | ~1-1.5 µM | More potent against MMP-2, -9, -14 than MMP-3 |
| Iodoaniline Derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-9 | ~1-1.5 µM | More potent against MMP-2, -9, -14 than MMP-3 |
| Iodoaniline Derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-14 | ~1-1.5 µM | More potent against MMP-2, -9, -14 than MMP-3 |
| Iodoaniline Derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-3 | ~10 µM | Less potent against MMP-3 |
Data compiled from multiple sources. nih.govmdpi.com
The molecular mechanism of inhibition for this compound derivatives against metalloproteases relies on the hydroxamic acid group forming a bidentate coordination with the Zn²⁺ ion in the catalytic active site. acs.orgnih.gov This strong interaction blocks the enzyme's ability to bind and cleave its natural substrates. nih.gov
Selectivity among different MMPs and ADAMs is achieved by designing the rest of the inhibitor molecule to form specific interactions with the enzyme's substrate-binding pockets, particularly the S1' pocket. mdpi.comnih.gov The S1' pocket is a key determinant of substrate specificity and varies in size, depth, and hydrophobicity among different metalloproteases. nih.gov By incorporating specific side chains and functional groups, an inhibitor can be tailored to fit preferentially into the S1' pocket of the target enzyme. For example, the design of MMP-2 selective inhibitors often involves incorporating bulky and hydrophobic groups that are compatible with the larger S1' pocket of MMP-2 compared to that of MMP-1. nih.gov This structure-based design approach is crucial for developing inhibitors with high selectivity, thereby enhancing efficacy and reducing the potential for side effects associated with broad-spectrum inhibition. nih.govmdpi.com
Participation in Enzymatic Transformations as Reactants or Products
While primarily studied as enzyme inhibitors, molecules containing the butanamide or butanoic acid framework can also serve as substrates in enzymatic reactions. Biocatalysis, the use of enzymes for chemical synthesis, offers a highly selective and efficient means of modifying complex molecules under mild conditions. nih.gov
One relevant example is the use of lipases for the chemoenzymatic synthesis of related structures. In the synthesis of 2,4-anhydro-5-N-(t-butoxycarbonyl)amino-D-lyxonic acid, a compound with a similar polyhydroxylated four-carbon backbone, chemical methods for transesterification were unsuccessful. researchgate.net However, screening of several lipases revealed that lipase (B570770) L2 from Candida antarctica could successfully catalyze the enzymatic transesterification to furnish the desired product in excellent yield. researchgate.net This demonstrates that enzymes can be employed to perform specific transformations on butanamide-related scaffolds, acting on them as reactants to produce new derivatives. Such enzymatic approaches, including hydroxylations by cytochrome P450 monooxygenases or peroxygenases, are valuable tools for creating novel compounds from existing chemical frameworks. nih.gov
Coordination Chemistry and Metal Chelation Properties
Complex Formation Equilibria with Transition Metal Ions
The interaction of 2-amino-N,3-dihydroxybutanamide with transition metal ions in aqueous solutions leads to the formation of various complex species. The equilibrium between the free ligand and the metal-ligand complexes is dependent on factors such as pH and the molar ratio of the metal to the ligand.
Potentiometric Investigations:
The data from these potentiometric titrations indicate a complex series of equilibria. The ligand itself undergoes protonation, and the stability of the resulting iron(III) complexes is significant. The variety of complex species formed, including those with different ligand-to-metal ratios and varying degrees of protonation, highlights the versatility of this ligand in coordinating with iron(III).
| Species (p,q,r) | Overall Formation Constant (log β) |
| FeH₂L₂ | 32.73 |
| FeHL | 16.90 |
| FeHL₂ | 28.55 |
| FeL₂ | 21.37 |
| FeH₂L₃ | 41.16 |
| FeH₃L₃ | 46.03 |
| FeHL₃ | 34.89 |
| FeL₃ | 27.76 |
| Fe₂H₋₂L₂ | 22.34 |
| FeH₋₁L₃ | 19.23 |
Spectrophotometric Investigations:
Spectrophotometric methods, such as UV-Vis spectroscopy, are also widely employed to study metal-ligand complexation. This technique relies on the principle that the formation of a metal complex often results in a change in the absorbance spectrum of the solution. By monitoring these changes as a function of ligand concentration or pH, it is possible to determine the stoichiometry and stability of the complexes formed. While specific spectrophotometric data for the iron(III) complexes of 2-amino-N,3-dihydroxybutanamide are not detailed in the available literature, this method is a standard approach for corroborating results from potentiometric studies and for providing further insight into the electronic structure of the complexes.
Theoretical Modeling of Metal-Ligand Interactions
To the best of our knowledge, no specific theoretical modeling studies using methods such as Density Functional Theory (DFT) have been published for the metal-ligand interactions of 2,4-dihydroxybutanamide or its close analog, 2-amino-N,3-dihydroxybutanamide. Such computational studies would be valuable for providing a deeper understanding of the geometric and electronic structures of the metal complexes, as well as for rationalizing the experimentally observed stability constants.
Implications for Biological Systems and Metallobiochemistry
The ability of hydroxamate-containing molecules to chelate transition metals, particularly iron(III), has significant implications for biological systems. Many microorganisms produce hydroxamate-containing compounds called siderophores to scavenge iron, an essential nutrient, from their environment.
The strong affinity of 2-amino-N,3-dihydroxybutanamide for iron(III) in aqueous solution, as evidenced by its high stability constants, suggests that it could play a role in iron metabolism or act as a chelating agent in biological contexts. The formation of stable, soluble complexes with iron(III) is crucial for its transport and regulation in living organisms. The diverse range of complexes formed by this ligand at different pH values indicates its potential to interact with iron(III) under various physiological conditions. The behavior of this analog provides a valuable model for predicting the potential biological activity of this compound as an iron chelator.
Exploration of Metabolic Pathways and Biotransformations
De Novo Synthetic Metabolic Pathway Construction for Related Compounds
While no natural metabolic pathway for the biosynthesis of 2,4-dihydroxybutanamide has been annotated, significant research has been directed towards the de novo synthesis of the structurally related compound, 2,4-dihydroxybutyrate (DHB), a valuable precursor for various chemicals. acs.org Engineered microbial systems, particularly Escherichia coli, have been successfully modified to produce DHB from renewable resources like glucose. researchgate.net
A prominent synthetic metabolic pathway for the production of (L)-2,4-dihydroxybutyrate (DHB) in engineered Escherichia coli originates from the natural amino acid, L-homoserine. acs.org This constructed pathway is a two-step enzymatic process that mimics the initial stages of certain natural amino acid metabolic routes. mdpi.com
The initial step involves the deamination of L-homoserine to yield an intermediate compound, 2-oxo-4-hydroxybutyrate (OHB). acs.org This reaction is catalyzed by a homoserine transaminase. acs.org Subsequently, the OHB is reduced to DHB in the second step, a reaction facilitated by an OHB reductase enzyme. acs.org
To optimize the production of DHB, researchers have focused on extensive metabolic and enzyme engineering strategies. These strategies include:
Enhancing Precursor Availability: The native metabolic pathways of the host microorganism are engineered to overproduce the starting material, L-homoserine. rsc.org
Enzyme Identification and Engineering: Candidate enzymes for both the transaminase and reductase steps have been identified and improved. For instance, the OHB reductase activity of lactate dehydrogenase A from Lactococcus lactis was enhanced through structure-based enzyme engineering. acs.org Similarly, E. coli's malate (B86768) dehydrogenase has been engineered to function as a highly active NADH-dependent OHB reductase. researchgate.net
Cofactor Engineering: The efficiency of the reduction step is dependent on the availability of cofactors like NADH or NADPH. researchgate.net Engineering the microbial host to increase the intracellular supply of the preferred cofactor, such as NADPH for aerobic conditions, has been shown to significantly improve DHB yields. researchgate.net This has been achieved by overexpressing genes like pntAB, which encodes a membrane-bound transhydrogenase. researchgate.net
Deletion of Competing Pathways: To channel the metabolic flux towards DHB production, competing metabolic pathways that consume the precursor or intermediates are identified and deleted from the host's genome. rsc.org
Through the application of these systematic metabolic engineering strategies, significant titers of DHB have been achieved in fed-batch bioreactor cultivations. rsc.org For example, an engineered E. coli strain was capable of producing 5.3 g/L of DHB. acs.org Further improvements, including cofactor engineering, have led to strains that can produce DHB from glucose with a yield of 0.25 mol of DHB per mole of glucose in shake-flask experiments. researchgate.net
Table 1: Key Enzymes and Genetic Modifications in Engineered E. coli for 2,4-Dihydroxybutyrate Production
| Enzyme/Protein | Function in Pathway | Engineering Strategy | Source Organism (Example) |
|---|---|---|---|
| Homoserine Transaminase | Deamination of L-homoserine to 2-oxo-4-hydroxybutyrate | Overexpression and variant screening | Escherichia coli |
| OHB Reductase | Reduction of 2-oxo-4-hydroxybutyrate to 2,4-dihydroxybutyrate | Structure-based engineering, cofactor specificity alteration | Lactococcus lactis, Escherichia coli |
| Transhydrogenase (PntAB) | Increased NADPH supply (cofactor) | Overexpression | Escherichia coli |
Microbial Transformations and Enzymology of Dihydroxybutanamide-Interconverting Enzymes
Information regarding the microbial transformations and the specific enzymes involved in the interconversion of this compound is not available in the reviewed scientific literature. Research has predominantly focused on the biosynthesis of the carboxylic acid precursor, 2,4-dihydroxybutyrate. The enzymatic conversion of this acid to the corresponding amide, this compound, through microbial processes has not been documented.
Derivatives and Analogues: Structure Activity Relationship Studies
Rational Design and Synthesis of Novel 2,4-Dihydroxybutanamide Analogues
The rational design of novel this compound analogues is predicated on a foundational understanding of its putative biological target and the key interactions that govern molecular recognition. The design process for enzyme inhibitors often commences with the core scaffold of the lead compound, systematically introducing structural modifications to probe and optimize interactions with the target's active site.
A primary strategy in the design of analogues involves the modification of the hydroxyl groups at the C2 and C4 positions. These functional groups are prime candidates for establishing hydrogen bonds with amino acid residues in an enzyme's active site. The synthesis of analogues could explore the impact of altering the stereochemistry of these hydroxyl groups, as the spatial arrangement of these substituents can significantly influence binding affinity and specificity.
The synthesis of such analogues can be approached through several established routes. For instance, chiral pool synthesis, starting from readily available chiral precursors like derivatives of malic acid or aspartic acid, can provide stereocontrolled access to the desired dihydroxybutanamide scaffold. Asymmetric synthesis methodologies are also crucial for accessing specific stereoisomers.
Another avenue for rational design involves the modification of the butanamide backbone. The length of the carbon chain could be extended or shortened to assess the optimal distance between the key functional groups for target engagement. Furthermore, the introduction of various substituents on the carbon backbone can be explored to probe for additional binding pockets within the target enzyme. The synthesis of these backbone-modified analogues would necessitate multi-step synthetic sequences, potentially involving aldol (B89426) reactions, asymmetric hydrogenations, and subsequent amidation to install the desired functionality.
The amide moiety itself presents opportunities for modification. N-alkylation or N-arylation could enhance hydrophobic interactions with the target protein. The synthesis of these N-substituted analogues can be readily achieved by reacting the corresponding carboxylic acid or its activated derivative with a primary or secondary amine.
A summary of potential synthetic approaches for generating this compound analogues is presented in the table below.
| Analogue Type | Synthetic Strategy | Rationale for Modification |
| Stereoisomers | Asymmetric synthesis from achiral precursors; Chiral pool synthesis from enantiopure starting materials. | To investigate the impact of stereochemistry on binding affinity and selectivity. |
| Chain-modified analogues | Multi-step synthesis involving C-C bond formation (e.g., aldol, Wittig) followed by functional group manipulation. | To optimize the spatial orientation of key functional groups within the enzyme active site. |
| N-substituted analogues | Amidation of a 2,4-dihydroxybutanoic acid derivative with a substituted amine. | To explore hydrophobic interactions and improve pharmacokinetic properties. |
| Hydroxyl group modifications | Protection-deprotection strategies to selectively modify one hydroxyl group; Ether or ester formation. | To probe the importance of specific hydrogen bonding interactions. |
Systematic Investigation of Structural Modifications on Biochemical Activity
The systematic investigation of the structure-activity relationship (SAR) is a critical step in the optimization of a lead compound. This process involves synthesizing a series of analogues with focused structural changes and evaluating their impact on biochemical activity. For this compound, SAR studies would aim to elucidate the role of each structural feature in its biological function.
A key area of investigation would be the role of the two hydroxyl groups. It is hypothesized that these groups act as hydrogen bond donors and/or acceptors, crucial for anchoring the molecule within the active site of its target enzyme. To test this, a series of analogues could be synthesized where one or both hydroxyl groups are removed, masked (e.g., as a methyl ether), or replaced with other functional groups (e.g., a fluorine atom to probe electronic effects). The resulting change in biochemical activity would provide direct evidence for the importance of these hydroxyl groups.
The stereochemistry at the C2 and C4 positions is also expected to be a critical determinant of activity. The synthesis and evaluation of all possible stereoisomers of this compound would reveal the optimal spatial arrangement for target binding. A significant difference in activity between enantiomers or diastereomers would suggest a highly specific and stereoselective interaction with the biological target.
Modifications to the carbon backbone would further refine the SAR. For instance, homologation (increasing the chain length) or truncation (decreasing the chain length) would help to determine the ideal linker length between the key binding motifs. The introduction of alkyl or aryl substituents on the backbone could probe for the presence of hydrophobic pockets in the enzyme's active site.
The table below outlines a hypothetical SAR study for this compound analogues, targeting a metalloproteinase, based on the known SAR of other small molecule inhibitors.
| Modification | Hypothesized Effect on Activity | Rationale |
| Removal of C4-OH | Significant decrease | The C4 hydroxyl may be crucial for interaction with the enzyme backbone or a key residue. |
| Inversion of stereochemistry at C2 | Moderate to significant change | The precise 3D orientation of the C2 hydroxyl is likely important for optimal hydrogen bonding. |
| N-methylation of the amide | Variable | May increase or decrease activity depending on the presence of a nearby hydrophobic pocket. |
| Replacement of C2-OH with F | Decrease | A fluorine atom can act as a weak hydrogen bond acceptor but lacks the donor capability of a hydroxyl group. |
These systematic studies, by correlating specific structural changes with their functional consequences, provide a detailed map of the pharmacophore and guide the design of more potent and selective analogues.
Computational Approaches to Ligand Design and Optimization
In modern drug discovery, computational methods are indispensable tools for the rational design and optimization of lead compounds. These in silico techniques provide valuable insights into ligand-target interactions, predict binding affinities, and help prioritize the synthesis of the most promising analogues, thereby saving significant time and resources.
Molecular docking is a fundamental computational tool that would be employed in the design of this compound analogues. This technique predicts the preferred orientation of a ligand when bound to a target protein, providing a three-dimensional model of the complex. For this compound, docking studies could be used to visualize how the molecule fits into the active site of a putative enzyme target, such as a metalloproteinase. This would allow for the identification of key interactions, such as hydrogen bonds between the hydroxyl groups and specific amino acid residues, and inform the design of new analogues with improved binding modes.
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. QSAR models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model for a library of this compound analogues, it would be possible to predict the activity of novel, yet-to-be-synthesized compounds. This predictive capability allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis.
Density Functional Theory (DFT) is a quantum mechanical method that can be used to calculate the electronic properties of molecules, such as their electrostatic potential and molecular orbital energies. These properties can be crucial for understanding and predicting ligand-receptor interactions. For instance, DFT calculations could be used to analyze the charge distribution of this compound and its analogues, providing insights into their propensity to form electrostatic interactions and hydrogen bonds.
The following table summarizes the application of these computational methods to the design of this compound analogues.
| Computational Method | Application | Expected Outcome |
| Molecular Docking | Predicting the binding mode of analogues in the target's active site. | Identification of key interactions and guidance for structural modifications to enhance binding. |
| QSAR | Developing predictive models for the biochemical activity of analogues. | Prioritization of synthetic targets and virtual screening of compound libraries. |
| DFT | Calculating the electronic properties of analogues. | Understanding the role of electronic effects in binding and reactivity. |
By integrating these computational approaches with rational design and experimental validation, the process of optimizing this compound as a therapeutic agent can be significantly accelerated and refined.
Advanced Research Applications and Methodological Contributions
Utilization as Biochemical Probes in Enzymatic and Cellular Studies
There is currently no available scientific literature that describes the use of 2,4-dihydroxybutanamide as a biochemical probe in enzymatic or cellular studies. In theory, molecules with similar structures, possessing hydroxyl and amide functional groups, can be modified to incorporate reporter molecules (such as fluorescent tags or biotin) to serve as probes for studying enzyme active sites or cellular processes. However, no such applications have been documented specifically for this compound.
Applications in Biocatalysis for the Production of Stereochemically Defined Fine Chemicals
A review of the scientific literature did not yield any studies on the application of this compound in biocatalysis for the production of stereochemically defined fine chemicals. The synthesis of chiral molecules, such as the different stereoisomers of this compound, is a significant area of biocatalysis. Enzymes are often employed for their high stereoselectivity in producing specific isomers of a compound. While the biocatalytic production of structurally similar molecules like (S)-1,2,4-butanetriol has been explored, there is no corresponding research available for this compound.
Contribution to the Understanding of Molecular Mechanisms in Biological Systems
No published research could be found that details the contribution of this compound to the understanding of molecular mechanisms in biological systems. The potential for this molecule to interact with biological targets, such as enzymes or receptors, can be hypothesized based on its structure. However, without experimental studies, its role in any biological pathway or its mechanism of action remains uninvestigated and unknown.
Future Directions and Emerging Research Avenues
Elucidation of Undiscovered Biosynthetic or Catabolic Pathways Involving 2,4-Dihydroxybutanamide
Currently, no natural biosynthetic pathway for this compound has been annotated. However, extensive research into its corresponding carboxylic acid, 2,4-dihydroxybutyric acid (DHB), provides a roadmap for future discovery. Several synthetic metabolic pathways for DHB production have been successfully engineered in microorganisms like Escherichia coli. rsc.orgnih.govacs.org These pathways utilize various precursors, including:
Homoserine: A two-step pathway converts the natural amino acid homoserine into DHB via a 2-oxo-4-hydroxybutyrate (OHB) intermediate. nih.govnih.gov
Malate (B86768): A three-step pathway starting from the Krebs cycle intermediate malate has been conceived. researchgate.net
Glucose and Methanol (B129727): A novel pathway uses methanol as a C1 feedstock, which is converted to formaldehyde (B43269) and condensed with pyruvate (B1213749) to form an intermediate that is subsequently reduced to DHB. rsc.orgrsc.org
Ethylene (B1197577) Glycol: A five-step synthetic pathway enables the carbon-conserving biosynthesis of DHB from ethylene glycol. researchgate.net
A primary goal for future research is to determine if a natural biosynthetic route to this compound exists. This would likely involve identifying an enzyme, such as an amide synthetase or a member of the ATP-grasp ligase family, capable of converting DHB or a related precursor into the final amide product. nih.gov The discovery of such a pathway would open doors to understanding the compound's natural biological context.
On the other side of metabolism, the catabolic pathways for this compound are also unknown. Research could focus on identifying enzymes, such as amidases, that hydrolyze the amide bond, converting the compound back to DHB, which can then enter central metabolic pathways. ebi.ac.uk Understanding both the synthesis and degradation of this compound is crucial for deciphering its potential role as a signaling molecule, metabolic intermediate, or building block for larger natural products.
Development of Novel Synthetic Strategies for Complex Chiral Derivatives
The presence of a stereocenter at the C2 position and two hydroxyl groups makes this compound a valuable chiral building block for more complex molecules. Future research will likely focus on developing novel and efficient asymmetric synthetic strategies to access its enantiomerically pure forms and derivatives. iupac.org
Current methodologies in asymmetric synthesis offer powerful tools that could be applied to this target. researchgate.netamanote.com Key areas for development include:
Catalytic Asymmetric Hydrogenation: Methods using chiral catalysts, such as iridium or rhodium complexes, could be adapted for the enantioselective reduction of a keto-amide precursor to establish the chiral hydroxyl group. researchgate.netnih.gov
Chirality Transfer: Strategies that transfer chirality from an easily accessible starting material, such as a chiral allylic amine, could provide a robust route to complex derivatives. chemrxiv.org
Substrate-Controlled Synthesis: Utilizing chiral auxiliaries attached to the amide or a precursor molecule can direct the stereochemical outcome of subsequent reactions.
The development of these synthetic routes would not only provide access to pure (R)- and (S)-2,4-dihydroxybutanamide for biological evaluation but also enable the creation of a library of derivatives. By modifying the hydroxyl and amide groups, chemists can generate analogs with potentially enhanced or novel biological activities, serving as probes for biochemical studies or as starting points for drug discovery.
High-Throughput Screening for Underexplored Biochemical Activities
The biological activities of this compound remain largely uncharacterized. High-throughput screening (HTS) presents a powerful strategy to rapidly assess the compound against a vast number of biological targets and cellular pathways to uncover its potential functions. nih.govresearchgate.net
Future HTS campaigns could explore a wide range of potential activities. By screening large libraries of small molecules, researchers can identify "hits" that modulate specific biological processes. nih.govgoogle.ne Potential screening platforms could include:
Enzyme Inhibition Assays: Testing the compound against panels of enzymes (e.g., proteases, kinases, hydrolases) to identify specific inhibitory activity.
Antimicrobial Screens: Evaluating its ability to inhibit the growth of various pathogenic bacteria and fungi.
Cell-Based Phenotypic Screens: Assessing its effects on cell viability, proliferation, morphology, or specific signaling pathways in various cell lines, including cancer cells. arvojournals.org
Receptor Binding Assays: Determining if the compound can bind to and modulate the activity of specific cellular receptors.
The data generated from HTS campaigns can provide the first clues into the compound's mechanism of action and identify promising avenues for more detailed mechanistic studies and potential therapeutic applications. nih.gov
Integration of Omics Technologies for Systems-Level Understanding of its Biological Roles (e.g., Metabolomics, Enzymomics)
To fully understand the biological significance of this compound, a systems-level approach is necessary. The integration of advanced "omics" technologies can provide a comprehensive view of how the compound interacts within a complex biological network.
Metabolomics , the large-scale study of small molecules, can be employed to search for the presence of this compound in various biological samples (e.g., microbial cultures, plant tissues, animal fluids). researchgate.netmdpi.com Its detection in a natural system would be the first step in identifying its endogenous role. researchgate.net Furthermore, metabolomic profiling can reveal how the introduction of exogenous this compound perturbs metabolic networks, providing insights into which pathways it influences. nih.govnih.gov
Enzymomics , a term often used to describe proteomics-based approaches to studying enzyme function, offers powerful tools for identifying the proteins that interact with this compound. A key technique in this area is Activity-Based Protein Profiling (ABPP) . nih.govsemanticscholar.org ABPP uses chemical probes that covalently bind to the active sites of specific enzyme classes. researchgate.netscispace.com A custom probe based on the this compound scaffold could be synthesized and used to "fish" for its target enzymes within a complex proteome. nih.gov Identifying these enzymatic partners would be a critical step in elucidating the compound's specific biochemical function and its role in cellular physiology.
By combining these powerful technologies, researchers can move beyond studying this compound in isolation and begin to map its functional role within the intricate web of life.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 2,4-dihydroxybutanamide using spectroscopic methods?
- Methodology : Perform nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to analyze proton and carbon environments, infrared (IR) spectroscopy to identify functional groups (e.g., hydroxyl, amide), and mass spectrometry (MS) for molecular weight confirmation. Cross-reference data with literature or databases like SciFinder or Reaxys to validate consistency with known spectra .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodology : Adopt GHS hazard guidelines, including wearing nitrile gloves, safety goggles, and lab coats. Store the compound at 2–8°C in airtight containers to prevent degradation. Use fume hoods for synthesis or handling to minimize inhalation exposure. Refer to safety data sheets (SDS) for analogous hydroxyamide compounds to infer hazard classifications (e.g., skin/eye irritation) .
Q. What analytical techniques are recommended to assess the purity of this compound?
- Methodology : Utilize high-performance liquid chromatography (HPLC) with UV detection for quantitative purity analysis. Thin-layer chromatography (TLC) can provide rapid qualitative purity checks. Melting point determination should align with literature values (±2°C tolerance) to confirm crystallinity and absence of impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?
- Methodology : Re-examine solvent effects and tautomeric equilibria (e.g., keto-enol shifts) that may alter spectral profiles. Validate computational models (DFT or molecular dynamics) by comparing multiple solvent systems (DMSO, CDCl3) and experimental replicates. Collaborate with crystallography teams to obtain single-crystal X-ray data for definitive structural confirmation .
Q. What experimental design principles should guide in vivo studies of this compound’s metabolic pathways?
- Methodology : Use isotope-labeled (e.g., 13C or 14C) this compound to track metabolic products via liquid chromatography-mass spectrometry (LC-MS). Include control groups (e.g., wild-type vs. enzyme-knockout models) to identify specific enzymatic interactions. Adhere to standardized reporting frameworks for rigor, including detailed descriptions of animal models, dosing protocols, and statistical power calculations .
Q. How can synthetic yield be optimized for this compound using Design of Experiments (DOE)?
- Methodology : Screen variables (temperature, catalyst concentration, solvent polarity) using factorial design. Analyze response surfaces to identify optimal reaction conditions. Validate scalability by repeating small-batch optimizations in pilot-scale reactors. Document deviations and outliers systematically to refine predictive models .
Data Analysis and Reporting
Q. What strategies are effective for interpreting conflicting bioactivity data in studies of this compound?
- Methodology : Conduct meta-analyses of existing datasets to identify trends (e.g., dose-response inconsistencies). Validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell viability assays). Report raw data alongside normalized results to enhance transparency and enable peer validation .
Q. How should researchers document the synthesis and characterization of this compound to meet publication standards?
- Methodology : Follow structured abstracts with sections on background, methods (reagents, instruments), results (spectral data, yields), and implications. Use IUPAC nomenclature and provide CAS registry numbers. Include supplementary materials for raw spectra and crystallographic data (if available) to comply with journal guidelines .
Ethical and Compliance Considerations
Q. What ethical frameworks apply to the use of this compound in biomedical research?
- Methodology : Ensure compliance with institutional review boards (IRBs) for studies involving human-derived samples. For animal studies, follow ARRIVE guidelines for humane endpoints and data reporting. Disclose potential conflicts of interest, particularly if the compound is patented or linked to commercial entities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
